(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride
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Overview
Description
(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride is a nitrogen-containing heterocyclic compound It is a derivative of pyrazine, which is known for its wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable diamine with a diketone can lead to the formation of the desired pyrazine ring. The reaction conditions typically involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and gas chromatography (GC) are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial, anti-inflammatory, and antiviral activities.
Medicine: It is investigated for its potential use in drug development, particularly for its kinase inhibitory properties.
Industry: It is used in the production of various organic materials and natural products.
Mechanism of Action
The mechanism of action of (4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but it often involves the modulation of signaling pathways related to inflammation, microbial growth, or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- (4aR,7aS)-octahydrofuro[3,4-b]pyrazine
- (4Ar,7as)-1-benzyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
Uniqueness
(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride is unique due to its specific ring structure and the presence of two nitrogen atoms, which contribute to its diverse biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic properties and biological effects, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H16Cl2N2 |
---|---|
Molecular Weight |
199.12 g/mol |
IUPAC Name |
(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyrazine;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-6-7(3-1)9-5-4-8-6;;/h6-9H,1-5H2;2*1H/t6-,7+;; |
InChI Key |
CREVPTBUTYLKDI-DTQHMAPFSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H](C1)NCCN2.Cl.Cl |
Canonical SMILES |
C1CC2C(C1)NCCN2.Cl.Cl |
Origin of Product |
United States |
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